1-(2-Bromo-4-methoxy-5-methylphenyl)ethan-1-one
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Overview
Description
1-(2-Bromo-4-methoxy-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11BrO2 It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom, a methoxy group, and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-methoxy-5-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(4-methoxy-5-methylphenyl)ethan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-methoxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Formation of 1-(2-substituted-4-methoxy-5-methylphenyl)ethan-1-one derivatives.
Oxidation: Formation of 1-(2-bromo-4-methoxy-5-methylphenyl)ethanoic acid.
Reduction: Formation of 1-(2-bromo-4-methoxy-5-methylphenyl)ethanol.
Scientific Research Applications
1-(2-Bromo-4-methoxy-5-methylphenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methoxy-5-methylphenyl)ethan-1-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets, affecting biological pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
- 1-(2-Bromo-4-methoxyphenyl)ethan-1-one
- 1-(2-Bromo-4-methylphenyl)ethan-1-one
- 1-(2-Bromo-5-methoxyphenyl)ethan-1-one
Comparison: 1-(2-Bromo-4-methoxy-5-methylphenyl)ethan-1-one is unique due to the presence of both a methoxy and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and material science.
Properties
Molecular Formula |
C10H11BrO2 |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(2-bromo-4-methoxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-8(7(2)12)9(11)5-10(6)13-3/h4-5H,1-3H3 |
InChI Key |
DIQVLJWEUFVXKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Br)C(=O)C |
Origin of Product |
United States |
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